Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H8F9IO3S and a molecular weight of 566.18 g/mol . It is a white solid at room temperature and is known for its strong oxidizing properties and high chemical reactivity . This compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Vorbereitungsmethoden
The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)phenyl iodide and trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethyl ether at a temperature of around 112°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize alcohols to aldehydes or ketones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.
Wissenschaftliche Forschungsanwendungen
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Vergleich Mit ähnlichen Verbindungen
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate: Similar in structure but contains bromine atoms instead of trifluoromethyl groups.
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Contains tert-butyl groups instead of trifluoromethyl groups.
Phenyl [3-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate: Contains a phenyl group in place of one of the trifluoromethyl groups.
The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.
Eigenschaften
Molekularformel |
C15H8F9IO3S |
---|---|
Molekulargewicht |
566.18 g/mol |
IUPAC-Name |
bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
UFSGBBHIEODUIE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.